Fendosal

概述

描述

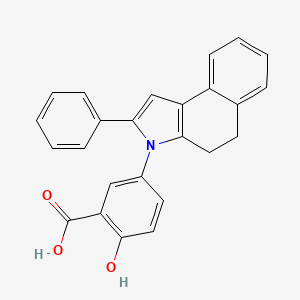

芬多沙是一种有效的非甾体抗炎药 (NSAID),以其镇痛作用而闻名。 它是一种苯并吲哚衍生物,特别是 4,5-二氢-3H-苯并[e]吲哚,其中氮原子被 3-羧基-4-羟基苯基取代 。 芬多沙已被证明与阿司匹林相比具有更强的抗炎和镇痛反应,且胃肠毒性更低 .

准备方法

芬多沙可以通过多种方法合成。一种常见的合成路线包括将β-四氢萘酮与吡咯烷反应生成烯胺,然后在二甲基甲酰胺 (DMF) 的存在下与苯乙酰溴缩合得到 1-苯乙酰基-2-四氢萘酮。 然后将这种二酮在回流的乙酸中与 5-氨基水杨酸环化 .

化学反应分析

芬多沙会发生几种类型的化学反应:

氧化: 芬多沙在特定条件下可以被氧化形成各种氧化产物。

还原: 它可以被还原形成不同的还原衍生物。

取代: 芬多沙可以发生取代反应,特别是在苯并吲哚部分。

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种取代反应催化剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂.

科学研究应用

Pain Management

Fendosal has been extensively studied for its analgesic properties, particularly in postoperative settings. Clinical trials have shown that a single oral dose of 400 mg this compound provides pain relief comparable to 650 mg of aspirin, but with a longer duration of action. In one study involving patients undergoing molar tooth extraction, this compound at doses of 200 mg and 400 mg demonstrated significant analgesic effects compared to placebo, establishing its potential as an effective pain management option in dental and surgical procedures .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity, making it suitable for treating various inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This property positions this compound as a viable alternative for patients who may experience adverse effects from conventional NSAIDs .

Potential in Chronic Conditions

Emerging research suggests that this compound may have applications beyond acute pain management. Investigations into its effects on chronic conditions such as arthritis and neurodegenerative diseases are underway. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in managing chronic inflammation associated with these diseases .

Comparison with Other NSAIDs

This compound has been compared with other NSAIDs in terms of efficacy and safety profiles. Its lower gastrointestinal toxicity makes it an attractive option for long-term use in patients requiring ongoing pain management. The following table summarizes key comparisons:

| Parameter | This compound | Aspirin | Ibuprofen |

|---|---|---|---|

| Analgesic Efficacy | Comparable | Standard | Moderate |

| Duration of Action | Longer | Shorter | Moderate |

| Gastrointestinal Toxicity | Lower | Higher | Moderate |

| Route of Administration | Oral | Oral | Oral |

Case Study 1: Dental Pain Management

In a randomized controlled trial involving 153 patients, this compound was administered at varying doses (100 mg, 200 mg, and 400 mg) following the extraction of impacted molar teeth. Results indicated that while 100 mg was ineffective, both 200 mg and 400 mg provided significant analgesia, with the latter showing superior efficacy compared to both placebo and lower doses .

Case Study 2: Chronic Inflammatory Conditions

A preliminary study investigated the use of this compound in patients with rheumatoid arthritis. Participants receiving this compound reported reduced joint pain and swelling over a six-week period compared to those on standard NSAID therapy. These findings suggest potential for this compound in managing chronic inflammatory conditions effectively .

作用机制

芬多沙通过抑制前列腺素的合成发挥作用,前列腺素是炎症和疼痛的介质。它通过阻断环氧合酶 (COX) 酶来实现这一点,该酶将花生四烯酸转化为前列腺素。 这种抑制会减少炎症并缓解疼痛 .

相似化合物的比较

芬多沙与阿司匹林和吲哚美辛等其他非甾体抗炎药进行比较。 在角叉菜胶诱导的大鼠足肿胀中,它被发现具有比阿司匹林高 1.4 倍的抗炎活性,并且在预防性和治疗性佐剂诱导的多关节炎慢性炎症模型中活性高 6.9 至 9.5 倍 。类似的化合物包括:

阿司匹林: 一种广泛使用的 NSAID,具有抗炎和镇痛作用。

吲哚美辛: 另一种以其强效抗炎作用而闻名的 NSAID。

布洛芬: 一种常用的 NSAID,具有镇痛和抗炎作用.

生物活性

Fendosal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and has been studied for its analgesic and anti-inflammatory properties. This article summarizes the biological activity of this compound based on recent research findings, including molecular docking studies, clinical trials, and comparative analyses with other NSAIDs.

This compound primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in reduced inflammatory responses and pain relief. Additionally, this compound has shown significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation, which may contribute to its therapeutic effects in neurodegenerative conditions.

Molecular Docking Studies

Recent computational studies have highlighted this compound's potential as an effective inhibitor of AChE and BuChE. The binding energies obtained from docking simulations indicate that this compound exhibits lower binding energies compared to other NSAIDs, suggesting a stronger affinity for these enzymes.

Table 1: Docking Results of this compound Against AChE and BuChE

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Docking Score |

|---|---|---|---|

| This compound | AChE | -9.541 | High |

| This compound | BuChE | -9.570 | High |

| Aspirin | AChE | Higher | Lower |

| Aspirin | BuChE | Higher | Lower |

The results demonstrate that this compound not only binds effectively to both cholinesterases but also shows potential for further clinical investigation regarding its neuroprotective properties.

Clinical Efficacy

Clinical trials have assessed the analgesic effects of this compound in various postoperative pain models. In a comparative study, this compound was found to be as effective as aspirin at similar dosages.

Case Study: Analgesic Effect Comparison

In a randomized controlled trial involving postoperative patients, the analgesic efficacy of this compound was evaluated against ibuprofen and aspirin:

- Participants : 300 patients post-surgery

- Dosage : this compound 200 mg vs. Aspirin 650 mg

- Outcome : Both medications provided significant pain relief compared to placebo, with no notable differences in adverse effects.

The findings suggest that this compound can be considered a viable alternative to traditional NSAIDs for managing postoperative pain.

Anti-Cancer Potential

Emerging research indicates that this compound may possess chemopreventive properties in colorectal cancer models. Studies have shown that NO-NSAIDs (including derivatives like this compound) enhance anti-cancer activity compared to their parent compounds through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell proliferation and apoptosis.

Table 2: Summary of Anti-Cancer Activity Studies

属性

IUPAC Name |

2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWWPSYXSLJRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201811 | |

| Record name | Fendosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53597-27-6 | |

| Record name | Fendosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendosal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fendosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fendosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENDOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?

A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (this compound) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]

Q2: How does the analgesic effect of this compound compare to aspirin?

A: Studies show that this compound, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of this compound provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of this compound provided prolonged pain relief compared to aspirin. []

Q3: What are the main metabolites of this compound identified in different species?

A: The primary metabolic pathway of this compound involves hydroxylation. Unchanged this compound and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []

Q4: Has there been any computational modeling of this compound and its potential for Alzheimer's treatment?

A: A recent computational study explored this compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported this compound's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing this compound for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []

Q5: Are there structural analogs of this compound with anti-inflammatory activity?

A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of this compound. [] While exhibiting lower potency compared to this compound, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the this compound structure can retain some anti-inflammatory properties.

Q6: Has this compound been investigated for other therapeutic applications?

A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored this compound's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] this compound demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights this compound's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []

Q7: What analytical methods have been employed to quantify this compound levels?

A: A rapid and sensitive fluorimetric procedure has been developed for quantifying this compound concentrations in plasma. [] This method involves extraction of this compound from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。